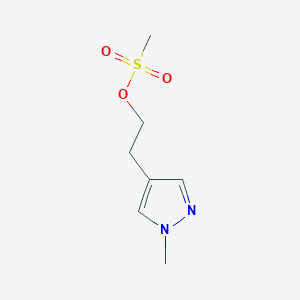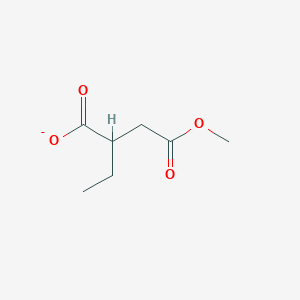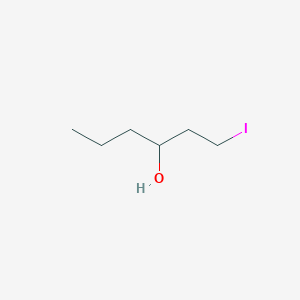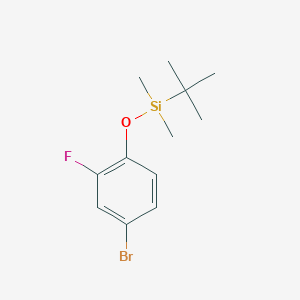![molecular formula C10H20N2O3 B8543299 tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B8543299.png)
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyrrolidine derivative and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the carbamate group.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives.
科学研究应用
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, altering their activity.
Modulation of Signal Transduction: It may influence signal transduction pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate: Similar structure but with a tetrahydrofuran ring instead of a pyrrolidine ring.
tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Similar structure but with different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)/t10-/m1/s1 |
InChI 键 |
AXNAHFQBVPFTPL-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCNC1)CO |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid](/img/structure/B8543243.png)



![1h-Indole-1-carboxylic acid,5-[[(1,1-dimethylethoxy)carbonyl][1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-,1,1-dimethylethyl ester](/img/structure/B8543269.png)





